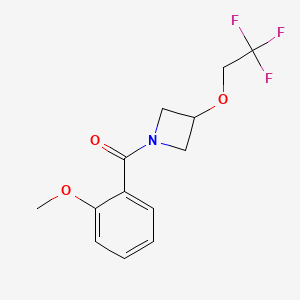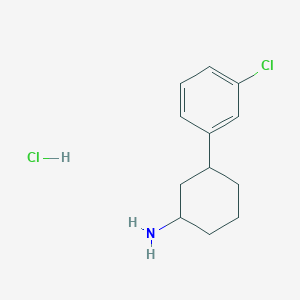
3-(3-Chlorophenyl)cyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-Chlorophenyl)cyclohexan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1909312-80-6 . It has a molecular weight of 246.18 and its molecular formula is C12H17Cl2N . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16ClN.ClH/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10;/h1,3,5,7,10,12H,2,4,6,8,14H2;1H . This code provides a standard way to encode the compound’s molecular structure.Mechanism of Action
3-(3-Chlorophenyl)cyclohexan-1-amine hydrochloride acts as a non-competitive antagonist of the NMDA receptor by binding to the PCP site on the receptor. This site is located within the ion channel of the receptor and is responsible for the binding of phencyclidine (PCP) and related compounds. By binding to this site, this compound blocks the flow of ions through the channel and inhibits the activity of the NMDA receptor.
Biochemical and Physiological Effects
The blockade of the NMDA receptor by this compound has a variety of biochemical and physiological effects. In the central nervous system, the NMDA receptor is involved in the regulation of synaptic plasticity, learning, and memory. Blockade of the receptor by this compound can lead to impaired learning and memory, as well as altered synaptic plasticity. In addition, this compound has been shown to have analgesic and anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
3-(3-Chlorophenyl)cyclohexan-1-amine hydrochloride is a useful pharmacological tool for studying the NMDA receptor and its role in various physiological processes. Its non-competitive antagonism of the receptor allows for selective blockade of its activity, which is not possible with competitive antagonists. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which means that its effects are transient and may require repeated administration. In addition, this compound has been shown to have some off-target effects, such as inhibition of the dopamine transporter.
Future Directions
There are several future directions for the study of 3-(3-Chlorophenyl)cyclohexan-1-amine hydrochloride and its effects on the NMDA receptor. One area of research is the development of more selective NMDA receptor antagonists that target specific subunits of the receptor. Another area of research is the investigation of the role of the NMDA receptor in various neurological and psychiatric disorders, such as schizophrenia and depression. Finally, the development of new delivery methods for this compound, such as sustained-release formulations, may improve its usefulness as a pharmacological tool.
Conclusion
In conclusion, this compound is a valuable pharmacological tool for studying the NMDA receptor and its role in various physiological processes. Its non-competitive antagonism of the receptor allows for selective blockade of its activity, which is not possible with competitive antagonists. However, this compound has some limitations for lab experiments, such as its relatively short half-life and off-target effects. Future research directions include the development of more selective NMDA receptor antagonists, investigation of the role of the NMDA receptor in neurological and psychiatric disorders, and the development of new delivery methods for this compound.
Synthesis Methods
The synthesis of 3-(3-Chlorophenyl)cyclohexan-1-amine hydrochloride involves the reaction of 3-chlorophenylcyclohexanone with cyclohexylamine in the presence of hydrochloric acid. The reaction yields this compound as a white crystalline powder with a melting point of 190-191°C. The purity of this compound can be increased by recrystallization from ethanol.
Scientific Research Applications
3-(3-Chlorophenyl)cyclohexan-1-amine hydrochloride is widely used in scientific research as a pharmacological tool to study the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. This compound acts as a non-competitive antagonist of the NMDA receptor, which means it binds to a different site on the receptor than the glutamate binding site. This allows researchers to selectively block the activity of the NMDA receptor and study its effects on various physiological processes.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and keeping the container tightly closed (P233) .
Properties
IUPAC Name |
3-(3-chlorophenyl)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10;/h1,3,5,7,10,12H,2,4,6,8,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUIKLQKDWTVPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
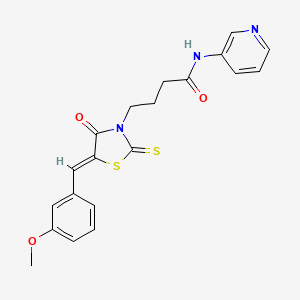
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2852696.png)
![7-ethyl-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2852697.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2852698.png)
![2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]propanamide](/img/structure/B2852699.png)
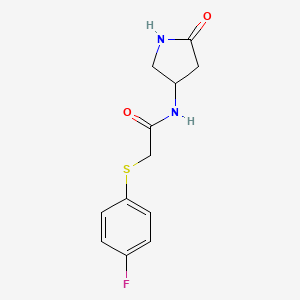
![N-[[2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2852705.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2852706.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2852712.png)
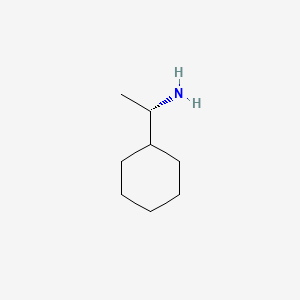
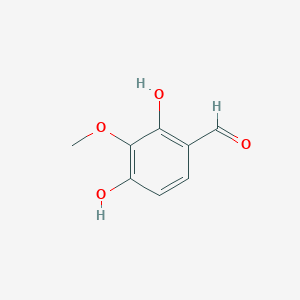
![ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate](/img/structure/B2852716.png)
